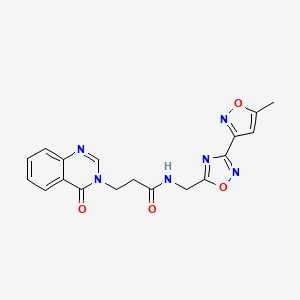
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N6O4 and its molecular weight is 380.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoxazole ring, an oxadiazole ring, and a quinazoline moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C15H14N4O3. Its molecular weight is approximately 298.302 g/mol. The presence of multiple functional groups enhances its reactivity and potential for biological interactions.
The mechanism of action of this compound likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its structural features, which allow for various non-covalent interactions such as hydrogen bonding and π-π stacking .
- Modulation of Signaling Pathways : Preliminary studies suggest it may influence key pathways involved in cellular signaling and metabolism.
Anticancer Activity
Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have demonstrated potent inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 14 | EGFR Tyrosine Kinase Inhibition |
| Oxadiazole Derivative B | HUVEC | 11 | VEGFR-2 Inhibition |
Antimicrobial Activity
This compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains indicate its potential as an antimicrobial agent .
Neuroprotective Properties
Research indicates that compounds containing oxadiazole rings can exhibit neuroprotective effects by inhibiting cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound inhibits specific cancer cell growth significantly compared to control groups. The study utilized MTT assays to evaluate cell viability.
- Molecular Docking Studies : Molecular docking simulations have revealed strong binding affinities between the compound and target proteins involved in cancer progression and neurodegeneration. The binding free energies suggest a favorable interaction profile conducive to therapeutic efficacy .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-11-8-14(22-27-11)17-21-16(28-23-17)9-19-15(25)6-7-24-10-20-13-5-3-2-4-12(13)18(24)26/h2-5,8,10H,6-7,9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNITFBNGOWYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














